
2-(2,3-Dichlorophenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a quinazoline core with a 2,3-dichlorophenyl substituent, making it a significant molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with substituted aldehydes or ketones. One common method includes the condensation of 2,3-dichlorobenzaldehyde with anthranilamide in the presence of a suitable catalyst under reflux conditions . This reaction yields the desired quinazoline derivative.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions: 2-(2,3-Dichlorophenyl)quinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the quinazoline core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Halogenated, nitrated, and sulfonated quinazolines
科学的研究の応用
2-(2,3-Dichlorophenyl)quinazoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,3-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets. It acts as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and exhibit anti-proliferative effects.
類似化合物との比較
Quinazolinone: A related compound with a similar core structure but different substituents.
2-Chloromethyl-4-methylquinazoline: Another derivative with distinct biological activities.
Uniqueness: 2-(2,3-Dichlorophenyl)quinazoline stands out due to its specific substitution pattern, which imparts unique biological properties. Its dichlorophenyl group enhances its ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C14H8Cl2N2 |
|---|---|
分子量 |
275.1 g/mol |
IUPAC名 |
2-(2,3-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-6-3-5-10(13(11)16)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H |
InChIキー |
KEVVEUABVWJKRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
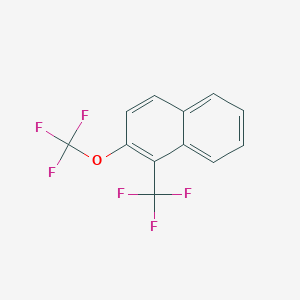
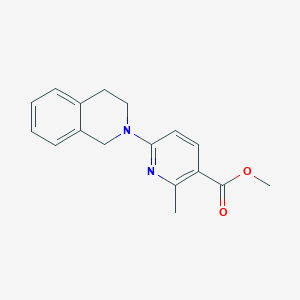
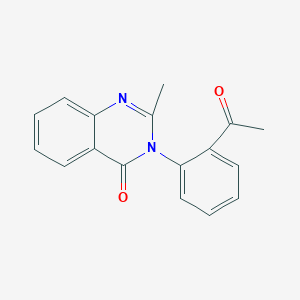



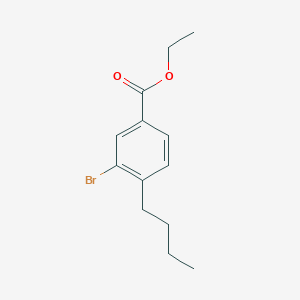

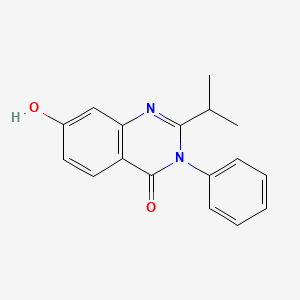

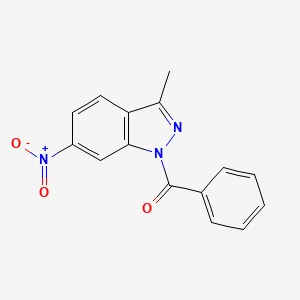
![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)

